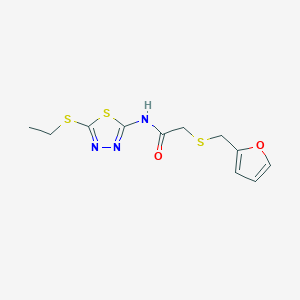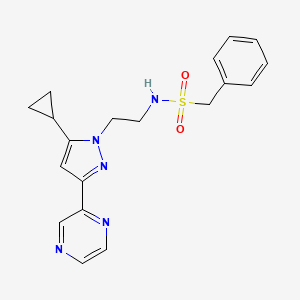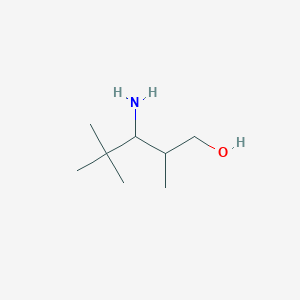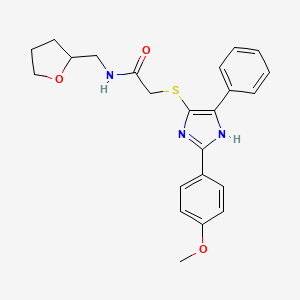![molecular formula C20H25ClN6O2 B2891332 8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-7-ethyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione CAS No. 851937-42-3](/img/structure/B2891332.png)
8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-7-ethyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-7-ethyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione” is a complex organic molecule. It contains a purine-2,6-dione core, which is substituted with various functional groups . The compound is related to other compounds that have been studied for their potential biological activities .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. The compound contains a purine-2,6-dione core, which is a bicyclic structure composed of a pyrimidine ring fused to an imidazole ring . This core is substituted with a piperazine ring, which is itself substituted with a chlorophenyl group .Applications De Recherche Scientifique
Synthesis and Biological Activity
A study on the development of xanthene derivatives, closely related to 8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-7-ethyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, for antiasthmatic activity highlights the synthesis and screening of such compounds for vasodilator activity. This research aimed at the development of Phosphodiesterase 3 inhibitors for anti-asthmatic agents, showcasing the significant potential of these compounds in medical applications, especially for compounds with electron-withdrawing groups showing notable activity (Bhatia, Waghmare, Choudhari, & Kumbhar, 2016).
Cardiovascular Activity
Another study focused on the cardiovascular effects of 8-alkylamino-1,3-dimethyl-7-(2-hydroxy-3-piperazinopropyl)-3,7-dihydro-1H-purine-2,6-diones, related compounds that were synthesized and tested for electrocardiographic, antiarrhythmic, and hypotensive activity. This research found that certain derivatives displayed strong prophylactic antiarrhythmic activity and hypotensive activity, indicating their potential use in treating cardiovascular diseases (Chłoń-Rzepa, Pawłowski, Zygmunt, Filipek, & Maciag, 2004).
Psychotropic Potential
Further exploration into 8-aminoalkyl derivatives of purine-2,6-dione has shown potential psychotropic activity. Specifically, modifications in the arylalkyl/allyl substituent in position 7 of purine-2,6-dione have opened possibilities for designing new serotonin ligands. This highlights the adaptability of these compounds in developing treatments for mental health disorders, such as anxiety and depression (Chłoń-Rzepa et al., 2013).
Antimicrobial and Antifungal Applications
Research into novel purine linked piperazine derivatives aimed at identifying potent inhibitors of Mycobacterium tuberculosis showcases the antimicrobial potential of these compounds. The study revealed several analogues with promising activity against Mycobacterium tuberculosis H37Rv, providing a framework for the future development of preclinical agents (Konduri, Prashanth, Krishna, Sriram, Behera, Siegel, & Rao, 2020).
Orientations Futures
The future research directions for this compound could include further studies to elucidate its synthesis, reactions, mechanism of action, and physical and chemical properties. Additionally, its potential biological activities could be explored further, potentially leading to the development of new therapeutic agents .
Propriétés
IUPAC Name |
8-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-7-ethyl-1,3-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN6O2/c1-4-27-16(22-18-17(27)19(28)24(3)20(29)23(18)2)13-25-8-10-26(11-9-25)15-7-5-6-14(21)12-15/h5-7,12H,4,8-11,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIWHAVAHSGZKOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-7-ethyl-1,3-dimethylpurine-2,6-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(3,4-Dimethylphenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2891252.png)
![6-[4-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)piperidin-1-yl]-7H-purine](/img/structure/B2891253.png)

![1-[4-(1-Aminocyclopropyl)piperidin-1-yl]-2-(1,2-benzothiazol-3-yl)ethanone;hydrochloride](/img/structure/B2891256.png)


![1-(([1,1'-Biphenyl]-4-yloxy)methyl)-1H-pyrazole-3-carboxylic acid](/img/structure/B2891261.png)


![6-chloro-N-[(2-fluorophenyl)methyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2891265.png)
![N-(3,5-dimethylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2891267.png)
![5-Cyanospiro[2.3]hexane-5-carboxylic acid](/img/structure/B2891268.png)
![2-[[5-[2-(4-chlorophenyl)quinolin-4-yl]-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2891272.png)